molecular formula C20H34ClFN2O B12699580 Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride CAS No. 52771-02-5

Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride

Cat. No.: B12699580
CAS No.: 52771-02-5
M. Wt: 372.9 g/mol
InChI Key: VNGAZOUAQCBYRQ-UHFFFAOYSA-N
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Description

Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride is a synthetic organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by the presence of a decyl chain, a fluorophenyl group, and a dimethylammonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride typically involves a multi-step process. One common method includes the reaction of decylamine with 4-fluoroaniline to form an intermediate, which is then reacted with a suitable carbonyl compound to introduce the oxoethyl group. The final step involves quaternization with dimethylamine and subsequent treatment with hydrochloric acid to obtain the chloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions, alkoxides, and thiolates can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives with altered functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Dodecylbenzenesulfonic acid: A surfactant with similar applications in detergents and cleaning agents.

Uniqueness

Decyl(2-((4-fluorophenyl)amino)-2-oxoethyl)dimethylammonium chloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorinated moiety enhances the compound’s stability and bioactivity, making it a valuable candidate for various applications in research and industry.

Properties

CAS No.

52771-02-5

Molecular Formula

C20H34ClFN2O

Molecular Weight

372.9 g/mol

IUPAC Name

decyl-[2-(4-fluoroanilino)-2-oxoethyl]-dimethylazanium;chloride

InChI

InChI=1S/C20H33FN2O.ClH/c1-4-5-6-7-8-9-10-11-16-23(2,3)17-20(24)22-19-14-12-18(21)13-15-19;/h12-15H,4-11,16-17H2,1-3H3;1H

InChI Key

VNGAZOUAQCBYRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CC(=O)NC1=CC=C(C=C1)F.[Cl-]

Origin of Product

United States

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